molecular formula C7H5ClFN3 B1461527 1-(Azidomethyl)-2-chloro-4-fluorobenzene CAS No. 622372-78-5

1-(Azidomethyl)-2-chloro-4-fluorobenzene

Cat. No.: B1461527
CAS No.: 622372-78-5
M. Wt: 185.58 g/mol
InChI Key: SELQEFVDUSTTJB-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2-chloro-4-fluorobenzene (CAS 1092774-33-8) is a versatile aromatic building block of high value to synthetic and medicinal chemistry research. Its molecular formula is C₆H₃ClFN₃, with a molecular weight of 171.56 g/mol . The structure incorporates two highly reactive functional groups: an organic azide (azidomethyl) and halogen substituents (chloro and fluoro) on the benzene ring. This unique combination allows researchers to employ this compound in parallel synthesis strategies, notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" with terminal alkynes to form 1,2,3-triazoles , while the halogens serve as handles for further cross-coupling reactions or functional group interconversions . Such multi-functional reagents are indispensable for the synthesis of diverse compound libraries, the development of pharmaceutical intermediates, and the creation of complex molecular architectures. One of its primary research applications is serving as a key precursor in the synthesis of other valuable compounds, such as 2-Chloro-4-fluorobenzylamine (CAS 15205-11-5) . The compound is typically supplied as a high-purity material (≥95%) . Please note that organic azides are potentially energetic and should be handled with appropriate safety precautions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(azidomethyl)-2-chloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFN3/c8-7-3-6(9)2-1-5(7)4-11-12-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELQEFVDUSTTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277160
Record name 1-(Azidomethyl)-2-chloro-4-fluorobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID501277160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622372-78-5
Record name 1-(Azidomethyl)-2-chloro-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622372-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Azidomethyl)-2-chloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Azidomethyl)-2-chloro-4-fluorobenzene generally follows a two-step approach:

  • Step 1: Preparation of 2-chloro-4-fluorotoluene or related halomethyl precursors
  • Step 2: Conversion of the methyl or halomethyl group to an azidomethyl group

This method ensures selective substitution on the aromatic ring and efficient introduction of the azide functional group.

Preparation of 2-Chloro-4-fluorotoluene (Key Precursor)

A patented method (CN110759806A) describes an efficient and high-purity preparation of 2-chloro-4-fluorotoluene, which is a critical precursor for the azidomethyl derivative:

  • Starting Material: 2-chloro-4-aminotoluene
  • Reagents: Anhydrous hydrogen fluoride, sodium nitrite
  • Conditions:

    • Cooling anhydrous hydrogen fluoride to 0-5 °C
    • Slow addition of 2-chloro-4-aminotoluene
    • Addition of sodium nitrite after complete dissolution
    • Maintaining temperature at 0-10 °C for 1 hour
    • Pyrolysis in two stages:
      • Stage 1: Heating to 30 °C for 1.5-2 hours at constant speed
      • Stage 2: Heating from 30 °C to 50 °C for 2.5-3 hours at constant speed
    • After pyrolysis, cooling to 20 °C, liquid-liquid separation, neutralization with sodium carbonate to pH 7-8, and distillation to isolate the product
  • Yields and Purity: The method results in high purity 2-chloro-4-fluorotoluene with reduced impurities and improved safety due to controlled temperature and reaction conditions.

Parameter Value/Condition
Mass ratio (2-chloro-4-aminotoluene : HF) 2.5 : 1
Mass ratio (sodium nitrite : 2-chloro-4-aminotoluene) 1 : 2
Pyrolysis temperature stages 30 °C (1.5-2 h), then 30-50 °C (2.5-3 h)
pH after neutralization 7-8
Reaction time 19-21 h pyrolysis + 1 h initial reaction

This precursor synthesis is a crucial step before azidation and ensures the aromatic ring is functionalized with chlorine and fluorine substituents in the correct positions.

Conversion to this compound

The azidation step typically involves substitution of a halomethyl group (commonly bromomethyl or chloromethyl) with sodium azide (NaN3) to introduce the azide functionality:

  • Typical Procedure:

    • The halomethyl precursor (e.g., 2-chloro-4-fluorobenzyl bromide or chloride) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or nitromethane.
    • Sodium azide is added stoichiometrically or in slight excess.
    • The reaction mixture is stirred at room temperature or slightly elevated temperatures (often 25-80 °C) for several hours.
    • After completion, the reaction mixture is worked up by extraction and purification (e.g., column chromatography or recrystallization).
  • Solvent Alternatives: Recent green chemistry studies have explored dipolar hydrogen-bonded cyclic polymeric materials as alternatives to DMF for azidation reactions, improving environmental profiles without compromising yields.

  • Yields: Azidation reactions of halomethyl aromatics typically proceed with high yields (often >90%) under optimized conditions.

Parameter Typical Value/Condition
Solvent DMF, nitromethane, or alternatives
Temperature Room temperature to 80 °C
Sodium azide equivalents 1.0 to 1.2 equiv
Reaction time 4 to 24 hours
Yield 85-95% (depending on conditions)

This nucleophilic substitution is a well-established approach to prepare azidomethyl-substituted aromatics, including this compound.

Research Findings and Optimization

  • Reaction Control: Controlling temperature and reagent addition rates during the diazotization and pyrolysis steps (for precursor synthesis) minimizes impurity formation and enhances yield.

  • Solvent Effects: The choice of solvent during azidation influences reaction rate and product purity. DMF remains common, but greener alternatives are emerging to reduce toxicity and waste.

  • Purification: Multiple liquid-liquid separations and distillations are recommended to isolate high-purity products, especially for the precursor 2-chloro-4-fluorotoluene.

  • Safety Considerations: Handling sodium azide and anhydrous hydrogen fluoride requires strict safety protocols due to toxicity and corrosiveness.

Summary Table of Preparation Steps

Step Process Key Reagents/Conditions Outcome
1 Diazotization and fluorination of 2-chloro-4-aminotoluene Anhydrous HF, sodium nitrite, 0-10 °C, pyrolysis at 30-50 °C 2-chloro-4-fluorotoluene (high purity)
2 Halomethylation (if needed) Halogenation reagents (e.g., NBS for bromination) 2-chloro-4-fluorobenzyl halide
3 Azidation Sodium azide, DMF or alternative solvent, room temp to 80 °C This compound

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Huisgen Cycloaddition: Copper(I) catalysts are commonly used to facilitate the cycloaddition of azides with alkynes.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are typical reducing agents.

Major Products:

    Triazoles: Formed via cycloaddition reactions.

    Amines: Formed via reduction of the azide group.

Scientific Research Applications

Medicinal Chemistry

1-(Azidomethyl)-2-chloro-4-fluorobenzene serves as an intermediate in the synthesis of pharmaceutical compounds. Its azido group allows for bioorthogonal reactions, which are crucial for labeling and tracking biomolecules in biological systems. This property is particularly beneficial in drug development, where understanding the interactions between drugs and their targets is essential for efficacy and safety .

Case Study: Drug Development

  • In studies exploring inhibitors for diseases like toxoplasmosis, derivatives of this compound have been utilized to synthesize new agents that exhibit improved biological activity. For instance, the incorporation of this compound into lead compounds has resulted in enhanced binding affinities to target proteins .

Click Chemistry

The compound plays a pivotal role in click chemistry, particularly in the synthesis of 1,2,3-triazoles through azide-alkyne cycloaddition reactions. This reaction is favored due to its mild conditions and high yields, making it ideal for constructing compound libraries rapidly. The triazole moiety generated from such reactions exhibits various biological activities, including anti-bacterial and anti-allergenic properties .

Table: Comparison of Click Chemistry Applications

Application AreaCompound TypeBiological Activity
Anti-HIV AgentsTriazolesInhibition of HIV protease
Antibacterial AgentsTriazolesBroad-spectrum antibacterial effects
Drug Delivery SystemsConjugatesTargeted delivery to specific cells

Biochemical Research

In biochemical contexts, this compound is used for studying protein interactions and cellular processes. Its ability to undergo selective reactions under physiological conditions facilitates the investigation of signaling pathways and gene expression mechanisms .

Case Study: Protein Interaction Studies

  • Research has demonstrated that this compound can modify enzymatic activity through its interactions with proteins, potentially leading to new insights into metabolic pathways and therapeutic targets .

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-2-chloro-4-fluorobenzene largely depends on the specific reactions it undergoes. For example, in the Huisgen cycloaddition, the azide group reacts with an alkyne to form a triazole ring, a process facilitated by copper(I) catalysts. The azide group can also be reduced to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Electronic Effects

  • Electron-Withdrawing Groups (Cl, F): The chlorine and fluorine substituents in this compound enhance the electrophilicity of the azide group, accelerating cycloaddition reactions compared to electron-donating substituents like methyl (-CH₃) .
  • Ortho vs. However, this is balanced by the electronic activation from fluorine at the 4-position .

Steric Effects

  • Ortho-Substituted Derivatives: 1-(Azidomethyl)-2-fluorobenzene exhibits reduced reaction efficiency (55.8% yield) due to steric hindrance near the azide group . In contrast, the para-substituted 1-(azidomethyl)-4-bromobenzene achieves >90% yields in tris-triazole synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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